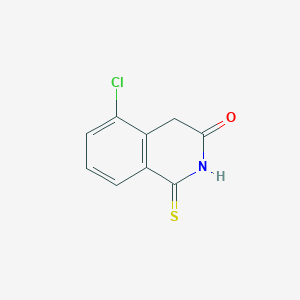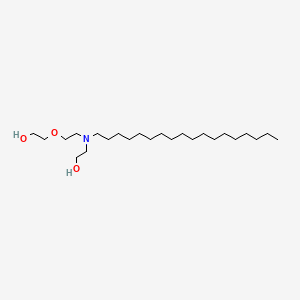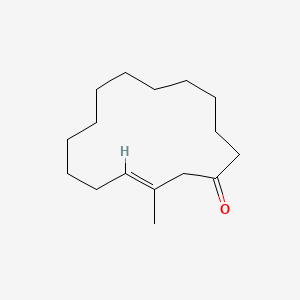
3-Cyclopentadecen-1-one, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentadecen-1-one, 3-methyl- is a macrocyclic musk compound with the molecular formula C16H28O. It is known for its strong and pure musk odor, often described as having nitromusk aspects with some sweaty notes . This compound is widely used in the fragrance industry as a base note in perfumery due to its powerful and pleasant musk scent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentadecen-1-one, 3-methyl- involves several steps. One efficient enantioselective synthesis method includes the kinetic resolution and enantioconvergent transformation of intermediates . The process typically starts with cyclododecanone, which undergoes a series of reactions to form 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene. This intermediate is then isomerized in the presence of phosphoric acid to yield the racemic mixture of 3-Cyclopentadecen-1-one, 3-methyl- .
Industrial Production Methods
In industrial settings, the compound is synthesized using chemical methods that adhere to the principles of green chemistry whenever possible . This approach helps in preserving natural resources and ensuring the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentadecen-1-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-Cyclopentadecen-1-one, 3-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reactions.
Biology: The compound’s musk odor is studied for its effects on animal behavior and olfactory receptors.
Industry: The compound is widely used in the fragrance industry for its strong and pleasant musk scent.
Mechanism of Action
The mechanism of action of 3-Cyclopentadecen-1-one, 3-methyl- involves its interaction with olfactory receptors in the nose. The compound binds to these receptors, triggering a signal that is sent to the brain, resulting in the perception of its musk odor . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound’s structure plays a crucial role in its olfactory properties .
Comparison with Similar Compounds
Similar Compounds
Muscone: Another macrocyclic musk with a similar structure and odor profile.
Civetone: Known for its strong musk odor, similar to 3-Cyclopentadecen-1-one, 3-methyl-.
Exaltolide: A macrocyclic musk with a slightly different structure but similar olfactory properties.
Uniqueness
3-Cyclopentadecen-1-one, 3-methyl- is unique due to its strong and pure musk odor, which is highly valued in the fragrance industry. Its ability to enhance other musks and provide a long-lasting scent makes it a preferred choice for perfumers .
Properties
CAS No. |
22442-02-0 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3E)-3-methylcyclopentadec-3-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h12H,2-11,13-14H2,1H3/b15-12+ |
InChI Key |
XCTNBEARRRQBOE-NTCAYCPXSA-N |
Isomeric SMILES |
C/C/1=C\CCCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1=CCCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


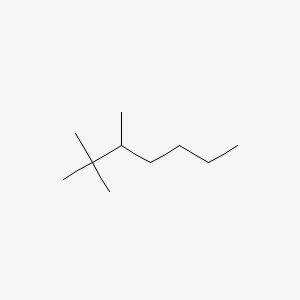
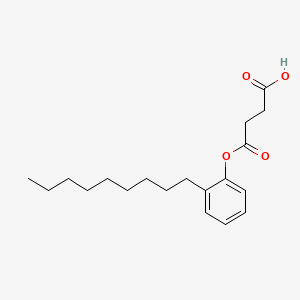
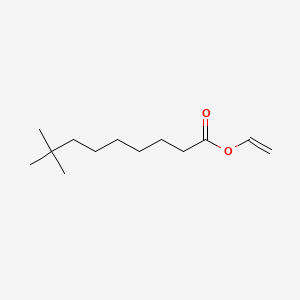
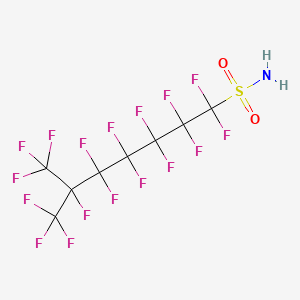
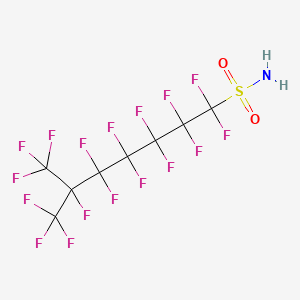
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
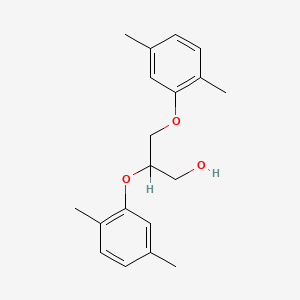
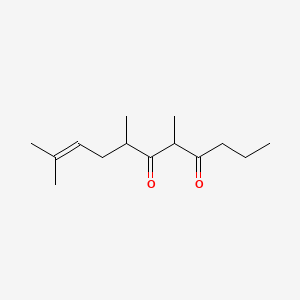
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
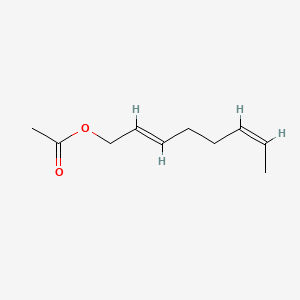
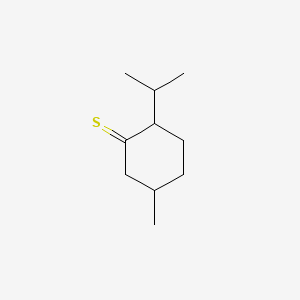
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
